molecular formula C21H20N6O B5655203 N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide

N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide

Cat. No. B5655203
M. Wt: 372.4 g/mol
InChI Key: DPUFPRRFPBLNSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)benzamide involves several key steps, including the reaction of various precursors like benzoyl isothiocyanate with malononitrile in KOH–EtOH followed by alkylation with alkyl halides, then reaction with hydrazine, to generate novel compounds with potential antiavian influenza virus activity (Hebishy et al., 2020).

Molecular Structure Analysis

X-ray diffraction analyses of compounds within this chemical class reveal nonplanar molecules, existing in various forms, with intermolecular hydrogen bonding forming complex ring systems. These structures contribute to their biological activity and interaction with biological targets (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, including the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, showcasing their reactivity and potential for derivatization into more complex molecules for specific biological applications (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in biological systems. These properties are determined through comprehensive spectroscopic and structural analyses, including NMR, IR, and X-ray crystallography, providing insights into the stability and solubility of these compounds (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, potential for bioconjugation, and stability under physiological conditions, are explored through a variety of chemical reactions and studies. These compounds' ability to undergo transformations, such as coupling reactions and ring transformations, highlights their versatility for further modification and application in targeted therapies (Saeed et al., 2015).

properties

IUPAC Name

N-[1-(5-methyl-1-phenylpyrazol-4-yl)ethyl]-2-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-15(19-12-23-27(16(19)2)17-8-4-3-5-9-17)25-21(28)18-10-6-7-11-20(18)26-14-22-13-24-26/h3-15H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUFPRRFPBLNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(C)NC(=O)C3=CC=CC=C3N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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